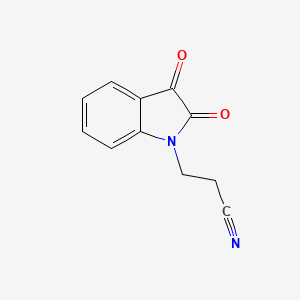

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

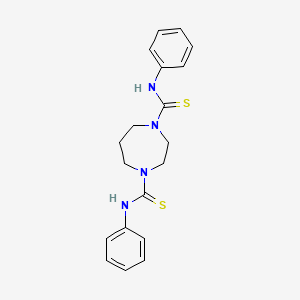

“3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile” is a chemical compound with the linear formula C11H8N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized from isatin and 5,7-dibromoisatin . The synthetic flexibility of isatin led to the synthesis of a variety of substituted derivatives .Molecular Structure Analysis

The molecular structure of “3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile” is represented by the linear formula C11H8N2O2 . The molecular weight of this compound is 200.199 .Applications De Recherche Scientifique

Synthesis and Reactivity

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile serves as a precursor for the synthesis of different heterocyclic compounds due to its reactivity. Research highlights its utility in synthesizing indole-containing heterocycles, which are of interest due to their potential biological activities. For example, it has been used in the facile synthesis of 4H-pyran derivatives bearing the indole skeleton via multicomponent reactions, indicating its versatility in organic synthesis (Fadda, El-Mekabaty, Mousa, & Elattar, 2014).

Application in Organic Electronics

The compound's derivatives have been explored for their potential applications in organic electronics, particularly due to their interesting photophysical properties. Research into poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties developed through domino four-component condensation reactions has shown that these derivatives exhibit strong blue-green fluorescence emission. This property suggests their applicability in materials science and as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Chemical Synthesis and Drug Development

The synthesis of new heterocyclic substances from 2-arylhydrazononitriles, including those derived from 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile, showcases the role of this compound in drug development. These substances exhibit promising antimicrobial activities, underscoring the potential of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile derivatives in the pharmaceutical industry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Exploration in Material Science

Additionally, derivatives of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile have been explored for their application in material science, such as in the development of safe electrolytes for lithium-ion batteries. Ternary mixtures involving nitrile-functionalized glyme demonstrate the potential of these derivatives in enhancing the safety and performance of lithium-ion batteries, indicating a significant application in energy storage technologies (Liu, Fang, Shi, Luo, Yang, & Hirano, 2016).

Safety and Hazards

Orientations Futures

One of the compounds synthesized from isatin and 5,7-dibromoisatin demonstrated higher selectivity toward the MCF-7 cell line and could kill cancer cells 19–20 times more effectively than non-cancer cells . This property may enable us to effectively control tumors with low side effects . Hence, it is proposed that 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide may be used as a lead for further development .

Propriétés

IUPAC Name |

3-(2,3-dioxoindol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBZWCHIEWPKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate](/img/structure/B2678399.png)

![5-Silaspiro[4.5]decan-8-amine;hydrochloride](/img/structure/B2678402.png)

![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2678404.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2678411.png)

![3-cinnamyl-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678413.png)

![6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2678414.png)

![(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile](/img/structure/B2678416.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2678422.png)